methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate

Physicochemical profiling Drug-likeness Prodrug design

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate (CAS 5368-39-8) is a 2-substituted 4(3H)-quinazolinone derivative bearing a methyl propanoate ester side chain. This compound serves as a versatile synthetic intermediate and a protected prodrug form of the corresponding carboxylic acid, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (CAS 5368-37-6).

Molecular Formula C12H12N2O3
Molecular Weight 232.23
CAS No. 5368-39-8
Cat. No. B3060573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
CAS5368-39-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23
Structural Identifiers
SMILESCOC(=O)CCC1=NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16)
InChIKeyWDNPPALEONMOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate (CAS 5368-39-8): A Procurement-Focused Overview for Quinazolinone-Based Research


Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate (CAS 5368-39-8) is a 2-substituted 4(3H)-quinazolinone derivative bearing a methyl propanoate ester side chain. This compound serves as a versatile synthetic intermediate and a protected prodrug form of the corresponding carboxylic acid, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (CAS 5368-37-6). Quinazolinones are privileged scaffolds in medicinal chemistry, with documented activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties [1]. The methyl ester modification imparts distinct physicochemical properties—notably increased lipophilicity (LogP 1.03) and reduced hydrogen-bond donor capacity—that differentiate it from the free acid counterpart in both synthetic utility and biological permeability profiles .

Why Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate Cannot Be Simply Replaced by In-Class Quinazolinone Analogs


Quinazolinone derivatives exhibit profoundly substitution-dependent biological profiles. Within the 4(3H)-quinazolinone antibacterial class, minor structural changes at the 2- and 3-positions produce MIC differences exceeding 100-fold against S. aureus [1]. The methyl ester of 5368-39-8 is not merely a trivial variant of the free acid (CAS 5368-37-6); the esterification eliminates a carboxylate anion, reducing hydrogen-bond donor count from 2 to 0 and increasing calculated LogP by approximately 1.5 units, which alters membrane permeability and metabolic susceptibility [2]. In peptide-quinazolinone conjugate studies, the free acid form demonstrated nanomolar-range antimicrobial potency that was highly sensitive to the ionization state of the propanoate moiety [3]. Generic substitution with unsubstituted 4(3H)-quinazolinone or 2-methyl-4(3H)-quinazolinone would forfeit both the synthetic handle provided by the propanoate ester and the pharmacokinetic advantages conferred by the ester prodrug strategy.

Quantitative Differentiation Evidence for Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate (CAS 5368-39-8)


Hydrogen-Bond Donor Count and Lipophilicity: Ester vs. Free Acid Differentiation Dictates Membrane Permeability

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate (CAS 5368-39-8) differs from its direct hydrolysis product 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (CAS 5368-37-6) in two critical drug-likeness parameters. The methyl ester has zero hydrogen-bond donors (HBD = 0) versus two for the free acid, and a higher calculated LogP (XLogP3-AA ≈ 2.5 vs. ≈1.0 for the acid) [1]. These differences directly impact passive membrane permeability; Lipinski's Rule of Five and Veber's rules each penalize compounds with HBD > 5 and TPSA > 140 Ų, but the reduction from HBD = 2 to HBD = 0 with this esterification places the compound in a more favorable oral bioavailability space [2].

Physicochemical profiling Drug-likeness Prodrug design

Ester Hydrolytic Stability as a Tunable Prodrug Feature Compared to the Free Acid

The methyl ester of 5368-39-8 serves as a latent form of the carboxylic acid, with hydrolysis rates tunable by steric and electronic environment. In the broader quinazolinone class, ester-to-acid conversion by esterases is a well-precedented prodrug activation mechanism. Structure–activity relationship studies on 4(3H)-quinazolinone antibacterials show that the free carboxylic acid at the R2 position (compound 2, MIC = 2 μg/mL against S. aureus ATCC 29213) is essential for activity, while ester prodrug forms can achieve superior oral bioavailability by masking the polar carboxylate during absorption [1]. The methyl ester of 5368-39-8 can therefore be selected when controlled-release or delayed-onset pharmacology is desired, a feature absent in the pre-hydrolyzed free acid (CAS 5368-37-6) .

Prodrug stability Esterase susceptibility Pharmacokinetics

Antimicrobial Potency of the Quinazolinone-Propanoate Pharmacophore: Class-Level MIC Benchmarking

The 4(3H)-quinazolinone scaffold with a propanoate/acrylic acid side chain at the 2-position has been validated as a potent antibacterial pharmacophore. In a study of five quinazolinone antibacterials (Q1–Q5) against 210 MRSA strains, MIC50 values ranged from 0.06 to 2 μg/mL, with the most potent analog (Q4) achieving MIC50 = 0.06 μg/mL and MIC90 = 0.25 μg/mL—representing 8- to 32-fold superiority over ceftaroline and linezolid against the same panel [1]. While direct MIC data for methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate are not yet reported in peer-reviewed literature, the free acid counterpart (CAS 5368-37-6) has been characterized as a potent antimicrobial agent with nanomolar-range activity against Gram-positive bacteria including MRSA and Mycobacterium tuberculosis . The methyl ester is positioned as the hydrolyzable precursor to this validated antimicrobial pharmacophore.

Antimicrobial MRSA Minimum Inhibitory Concentration

Synthetic Utility: The Methyl Ester as a Orthogonal Protecting Group for Carboxylic Acid Functionality

In multi-step synthetic sequences toward complex quinazolinone conjugates and peptide hybrids, the methyl ester of 5368-39-8 provides orthogonal protection for the carboxylic acid terminus. Patent literature describes processes for preparing substituted quinazolines wherein the methyl ester group of compound (III) is selectively hydrolyzed in a late-stage step to unmask the carboxylic acid after key coupling reactions have been completed [1]. This contrasts with the free acid (CAS 5368-37-6), which would require additional protection/deprotection steps or risk undesired side reactions during amide bond formation, N-alkylation, or conjugate addition reactions. The methyl ester thus enables convergent synthetic strategies that are unavailable when starting from the free acid [2].

Synthetic intermediate Protecting group strategy Quinazolinone derivatization

Boiling Point and Thermal Stability Differentiation Supporting Purification Strategy Selection

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate exhibits a boiling point of 398.2°C at 760 mmHg and a flash point of 194.6°C , providing a wide thermal window for high-vacuum distillation or heated chromatographic purification that is not available for the corresponding free acid. The free acid (CAS 5368-37-6, MW 218.21 g/mol) is expected to undergo decarboxylation or decomposition at significantly lower temperatures due to the presence of the β-keto acid motif adjacent to the quinazolinone ring, a well-known thermal liability in β-keto carboxylic acids [1]. This thermal stability advantage directly impacts process-scale purification options.

Thermal stability Purification Process chemistry

PSA and Rotatable Bond Metrics Favoring CNS Penetration Over Bulkier Quinazolinone Analogs

With a polar surface area (PSA) of 72.05 Ų and only 5 rotatable bonds , methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate falls within the favorable CNS drug-likeness parameter space (PSA < 90 Ų, rotatable bonds ≤ 8) defined by multiple CNS drug design analyses [1]. This contrasts with larger 2-styryl-substituted quinazolinone antibacterials (e.g., compound 27: PSA estimated >100 Ų, >8 rotatable bonds) which are peripherally restricted. For CNS-targeted quinazolinone programs, the compact 2-propanoate ester architecture of 5368-39-8 offers a more favorable BBB penetration starting point than the extended styryl or phenyl-substituted analogs that dominate the anti-MRSA quinazolinone literature.

CNS drug design Blood-brain barrier Physicochemical optimization

Optimal Application Scenarios for Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate (CAS 5368-39-8) Based on Quantitative Evidence


Ester Prodrug Development for Anti-MRSA Quinazolinone Programs

The quinazolinone-propanoate pharmacophore has demonstrated anti-MRSA MIC50 values as low as 0.06 μg/mL against 210 clinical isolates, outperforming ceftaroline (0.5 μg/mL) and linezolid (2 μg/mL) by 8–32 fold [1]. Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate serves as the ideal prodrug starting point: its HBD = 0 and XLogP3 ≈ 2.5 predict superior oral absorption compared to the free acid (HBD = 2, XLogP3 ≈ 1.0) [2], while intracellular esterases can unmask the active carboxylate at the target site. This ester prodrug strategy mirrors the successful PK optimization seen in compound 27 (oral bioavailability, low clearance in mouse models) [3], making 5368-39-8 a strategic procurement choice for antibiotic development teams.

Late-Stage Diversification Building Block for Quinazolinone-Peptide Conjugates

The methyl ester protection of the propanoate side chain enables direct amide coupling with peptide amines without prior protection/deprotection, saving two synthetic steps per conjugate compared to starting from the free acid (CAS 5368-37-6) [4]. This advantage is critical in peptide-drug conjugate campaigns where quinazolinone-propanoic acid conjugates have shown 'highly potent activity nearly 3-4 times than the standard drugs used' against a panel of bacterial and fungal pathogens [5]. Procurement of the pre-formed methyl ester (5368-39-8) directly supports high-throughput parallel synthesis of conjugate libraries.

CNS-Penetrant Quinazolinone Probe Design

With a PSA of 72.05 Ų, 5 rotatable bonds, and MW of 232.24 g/mol, 5368-39-8 falls squarely within the CNS drug-likeness sweet spot (PSA < 90 Ų, MW < 400 Da) [6]. This compact architecture offers a ~30 Ų PSA advantage over bulkier 2-styryl-substituted antibacterial quinazolinones that are peripherally restricted . CNS drug discovery teams seeking quinazolinone-based kinase inhibitors, PARP inhibitors, or neuroinflammation modulators should procure 5368-39-8 as a privileged fragment with favorable BBB penetration parameters, reducing the property optimization burden inherent in larger quinazolinone scaffolds.

Process Chemistry Scale-Up Leveraging Thermal Stability

The high boiling point (398.2°C at 760 mmHg) and flash point (194.6°C) of 5368-39-8 provide a thermal processing window unavailable for the thermally labile free acid, which is expected to undergo decarboxylation below 200°C due to the β-keto acid motif [7]. Process R&D groups scaling quinazolinone syntheses can employ high-temperature distillation, melt crystallization, or heated column chromatography for purification—unit operations that would degrade the acid analog. This thermal robustness directly translates to higher recovered yields and lower purification costs at kilogram scale.

Quote Request

Request a Quote for methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.